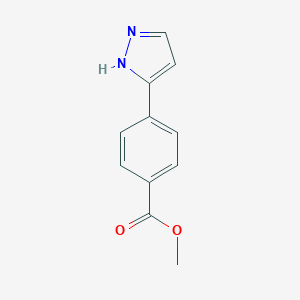

Methyl 4-(1H-pyrazol-5-yl)benzoate

描述

Structure

3D Structure

属性

IUPAC Name |

methyl 4-(1H-pyrazol-5-yl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O2/c1-15-11(14)9-4-2-8(3-5-9)10-6-7-12-13-10/h2-7H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFPPGYBZCWHENL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C2=CC=NN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

An In-depth Technical Guide to the Synthesis of Methyl 4-(1H-pyrazol-5-yl)benzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for methyl 4-(1H-pyrazol-5-yl)benzoate, a key intermediate in pharmaceutical research. This document details two principal synthetic strategies, complete with experimental protocols, quantitative data, and visual representations of the reaction workflows.

Introduction

Methyl 4-(1H-pyrazol-5-yl)benzoate and its derivatives are of significant interest in medicinal chemistry due to their association with a range of biological activities. The pyrazole moiety is a common scaffold in many approved drugs. Accurate and efficient synthesis of this building block is therefore crucial for the development of new therapeutic agents. This guide outlines two effective methods for its preparation: a two-step pathway commencing from methyl 4-acetylbenzoate and a direct esterification from 4-(1H-pyrazol-3-yl)benzoic acid.

Synthesis Pathway 1: From Methyl 4-Acetylbenzoate via an Enaminone Intermediate

This widely employed two-step synthesis involves the formation of an enaminone intermediate, which is subsequently cyclized with hydrazine to form the pyrazole ring.

Step 1: Synthesis of (E)-methyl 4-(3-(dimethylamino)acryloyl)benzoate

The initial step is a Claisen-Schmidt condensation between methyl 4-acetylbenzoate and dimethylformamide dimethyl acetal (DMF-DMA). This reaction forms the key enaminone intermediate.

Step 2: Synthesis of methyl 4-(1H-pyrazol-5-yl)benzoate

The enaminone intermediate is then reacted with hydrazine monohydrate in ethanol. The hydrazine undergoes a condensation reaction with the carbonyl group and subsequent cyclization to yield the final pyrazole product.[1]

Experimental Protocol: Cyclization of the Enaminone Intermediate[1]

-

To a solution of crude (E)-methyl 4-(3-(dimethylamino)acryloyl)benzoate (28.1 mmol) in ethanol (100 mL), add hydrazine monohydrate (1.50 mL, 30.9 mmol).

-

Heat the reaction mixture at 50 °C for 24 hours.

-

Increase the reaction temperature to 60 °C and continue heating for another 24 hours.

-

Add an additional portion of hydrazine monohydrate (1.5 mL) and heat at 60 °C for a further 6 hours.

-

Cool the reaction mixture to room temperature and concentrate under reduced pressure.

-

Dry the resulting solid in a vacuum oven at 45 °C overnight to yield the final product.

Quantitative Data for Pathway 1

| Product | Starting Material | Reagents | Solvent | Yield | Melting Point |

| Methyl 4-(1H-pyrazol-5-yl)benzoate | (E)-methyl 4-(3-(dimethylamino)acryloyl)benzoate | Hydrazine monohydrate | Ethanol | Quantitative | 106 °C (dec) |

Characterization Data for Methyl 4-(1H-pyrazol-5-yl)benzoate[1]

| Type | Data |

| ¹H NMR (400 MHz, CDCl₃) | δ 8.15 - 8.05 (m, 2H), 7.91 - 7.83 (m, 2H), 7.65 (d, J = 2.4 Hz, 1H), 6.71 (d, J = 2.3 Hz, 1H), 3.94 (s, 3H) |

| ¹³C NMR (101 MHz, CDCl₃) | δ 166.91, 136.89, 131.83, 130.13, 129.37, 125.50, 103.35, 52.14, 22.46 |

| EIMS m/z | 202 |

Synthesis Pathway Diagram

Caption: Synthesis of Methyl 4-(1H-pyrazol-5-yl)benzoate from Methyl 4-Acetylbenzoate.

Synthesis Pathway 2: Esterification of 4-(1H-Pyrazol-3-yl)benzoic Acid

A more direct approach involves the esterification of the corresponding carboxylic acid, 4-(1H-pyrazol-3-yl)benzoic acid, using iodomethane in the presence of a base.

Experimental Protocol: Esterification[1]

-

To a solution of 4-(1H-pyrazol-3-yl)benzoic acid (0.30 g, 1.6 mmol) in dimethylformamide (DMF) (8 mL), add potassium carbonate (K₂CO₃) (0.66 g, 7.78 mmol).

-

Add iodomethane (0.34 g, 2.4 mmol) to the mixture.

-

Stir the reaction at room temperature for 1 hour, monitoring the progress by Thin Layer Chromatography (TLC) using a 10% MeOH/CHCl₃ eluent system.

-

Upon completion, dilute the reaction mixture with water (30 mL).

-

Extract the aqueous layer with ethyl acetate (2 x 30 mL).

-

Combine the organic layers, wash sequentially with water and brine, and then dry over anhydrous sodium sulfate (Na₂SO₄).

-

Filter the solution and concentrate the filtrate under reduced pressure to afford the final product.

Quantitative Data for Pathway 2

| Product | Starting Material | Reagents | Solvent | Yield |

| Methyl 4-(1H-pyrazol-5-yl)benzoate | 4-(1H-pyrazol-3-yl)benzoic acid | Iodomethane, K₂CO₃ | DMF | 96% |

Characterization Data for Methyl 4-(1H-pyrazol-5-yl)benzoate[1]

| Type | Data |

| ¹H NMR (DMSO-d₆) | δ 13.10 (br s, 1H), 7.98 (m, 4H), 7.80 (br s, 1H), 6.83 (d, J = 2.2 Hz, 1H), 3.86 (s, 3H) |

Synthesis Pathway Diagram

Caption: Synthesis of Methyl 4-(1H-pyrazol-5-yl)benzoate via Esterification.

Conclusion

This guide has detailed two robust and high-yielding synthetic pathways for the preparation of methyl 4-(1H-pyrazol-5-yl)benzoate. The choice of pathway may depend on the availability of starting materials and the desired scale of the synthesis. Both methods provide the target compound in good to excellent yields and have been well-characterized, offering reliable procedures for researchers in the field of drug discovery and development.

References

An In-depth Technical Guide to the Chemical Properties of Methyl 4-(1H-pyrazol-5-yl)benzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and spectral characterization of Methyl 4-(1H-pyrazol-5-yl)benzoate. The information is curated for professionals in chemical research and pharmaceutical development, with a focus on presenting precise, data-driven insights.

Introduction: Methyl 4-(1H-pyrazol-5-yl)benzoate, with the chemical formula C11H10N2O2, is a heterocyclic compound featuring a pyrazole ring attached to a methyl benzoate moiety. Pyrazoles are a well-established class of compounds in medicinal chemistry, forming the core structure of numerous approved drugs due to their metabolic stability and versatile biological activities.[1][2] This compound serves as a valuable building block in the synthesis of more complex molecules for drug discovery and materials science. It is important to note that 5-substituted and 3-substituted 1H-pyrazoles are tautomers and often exist in equilibrium. The data presented here corresponds to the compound identified by CAS Number 179057-10-4, which may be named as either the 3-yl or 5-yl isomer.[3]

Core Chemical Properties

The fundamental physicochemical properties of Methyl 4-(1H-pyrazol-5-yl)benzoate are summarized below.

| Property | Value | Source |

| CAS Number | 179057-10-4 | [3] |

| Molecular Formula | C11H10N2O2 | [3] |

| Molecular Weight | 202.21 g/mol | [3] |

| Appearance | Orange solid | [3] |

| Melting Point | 106 °C (decomposes) | [3] |

Spectroscopic Data

Detailed spectral data is crucial for the identification and characterization of the compound. The following tables summarize the available Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data.

¹H NMR Spectral Data [3]

| Solvent | Chemical Shift (δ) and Multiplicity |

|---|---|

| CDCl₃ (400 MHz) | 8.15 - 8.05 (m, 2H), 7.91 - 7.83 (m, 2H), 7.65 (d, J = 2.4 Hz, 1H), 6.71 (d, J = 2.3 Hz, 1H), 3.94 (s, 3H) |

| DMSO-d6 | 13.10 (br s, 1H), 7.98 (m, 4H), 7.80 (br s, 1H), 6.83 (d, J = 2.2 Hz, 1H), 3.86 (s, 3H) |

¹³C NMR Spectral Data [3]

| Solvent | Chemical Shift (δ) |

|---|

| CDCl₃ (101 MHz) | 166.91, 136.89, 131.83, 130.13, 129.37, 125.50, 103.35, 52.14, 22.46 |

Mass Spectrometry Data [3]

| Technique | Value |

|---|

| EIMS | m/z 202 |

Experimental Protocols

This section details the methodologies for the synthesis of Methyl 4-(1H-pyrazol-5-yl)benzoate.

Synthesis Method 1: From an Enaminone Precursor

This protocol describes the synthesis from a crude enaminone intermediate.[3]

-

Reaction Setup: A solution of crude (E)-methyl 4-(3-(dimethylamino)acryloyl)benzoate (28.1 mmol) is prepared in ethanol (100 mL).

-

Hydrazine Addition: Hydrazine monohydrate (1.50 mL, 30.9 mmol) is added to the solution.

-

Heating and Monitoring: The reaction mixture is heated at 50 °C for 24 hours. The temperature is then increased to 60 °C for an additional 24 hours.

-

Additional Reagent: An extra portion of hydrazine monohydrate (1.5 mL) is added, and the mixture is heated at 60 °C for another 6 hours.

-

Work-up: The reaction is cooled, and the solvent is removed under reduced pressure (concentrated).

-

Drying: The resulting solid is dried in a vacuum oven at 45 °C overnight to yield the final product as an orange solid.[3]

References

Navigating the Landscape of 5-Aryl-Pyrazoles: A Technical Guide for Drug Discovery

Introduction: The pyrazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of clinically approved drugs. This guide focuses on the technical aspects of methyl 4-(1H-pyrazol-5-yl)benzoate and its closely related isomers, providing researchers, scientists, and drug development professionals with a comprehensive overview of their synthesis, chemical properties, and potential biological activities. While specific data for the 5-yl isomer is limited, this document leverages available information on the broader class of 5-aryl-pyrazoles to offer valuable insights for advancing research in this promising area.

Physicochemical Properties and Identification

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| Methyl 4-(1H-pyrazol-1-yl)benzoate | 400750-29-0 | C₁₁H₁₀N₂O₂ | 202.21 |

| Methyl 4-(1H-pyrazol-3-yl)benzoate | 179057-10-4 | C₁₁H₁₀N₂O₂ | 202.21 |

| Methyl 4-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzoate | 60798-07-4 | C₁₂H₁₂N₂O₃ | 232.23 |

Synthesis and Experimental Protocols

The synthesis of aryl-pyrazole derivatives can be achieved through several established methodologies. A common and effective approach involves the cyclization of a chalcone precursor with hydrazine hydrate.

General Experimental Protocol for the Synthesis of Methyl 4-(1H-pyrazol-3-yl)benzoate

This protocol describes the synthesis from a chalcone-like precursor, (E)-methyl 4-(3-(dimethylamino)acryloyl)benzoate.

Materials:

-

(E)-methyl 4-(3-(dimethylamino)acryloyl)benzoate

-

Ethanol (EtOH)

-

Hydrazine monohydrate

-

Ethyl acetate (EtOAc)

-

Water

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of crude (E)-methyl 4-(3-(dimethylamino)acryloyl)benzoate (28.1 mmol) in 100 mL of ethanol, add hydrazine monohydrate (1.50 mL, 30.9 mmol).

-

Heat the reaction mixture at 50 °C for 24 hours.

-

Increase the reaction temperature to 60 °C and continue heating for another 24 hours.

-

Add an additional 1.5 mL of hydrazine monohydrate and heat at 60 °C for a further 6 hours.

-

Cool the reaction mixture and concentrate it under reduced pressure.

-

Dry the resulting solid in a vacuum oven at 45 °C overnight to yield methyl 4-(1H-pyrazol-3-yl)benzoate.[1]

Purification: The crude product can be further purified by dissolving it in ethyl acetate, washing with water and then brine, drying the organic layer over anhydrous sodium sulfate, and finally removing the solvent under reduced pressure.[1]

Characterization Data for Methyl 4-(1H-pyrazol-3-yl)benzoate

| Technique | Data |

| Melting Point | 106 °C (decomposition)[1] |

| ¹H NMR (400 MHz, CDCl₃) | δ 8.15 - 8.05 (m, 2H), 7.91 - 7.83 (m, 2H), 7.65 (d, J = 2.4 Hz, 1H), 6.71 (d, J = 2.3 Hz, 1H), 3.94 (s, 3H)[1] |

| ¹³C NMR (101 MHz, CDCl₃) | δ 166.91, 136.89, 131.83, 130.13, 129.37, 125.50, 103.35, 52.14[1] |

| EIMS | m/z 202[1] |

Logical Workflow for Synthesis

The synthesis of methyl 4-(aryl-pyrazol-yl)benzoates generally follows a logical workflow from starting materials to the final, purified product.

Caption: General workflow for the synthesis of methyl 4-(aryl-pyrazol-yl)benzoates.

Biological Activities and Potential Signaling Pathways

The pyrazole nucleus is a versatile pharmacophore, and its derivatives have been investigated for a wide range of biological activities.

Known Biological Activities of 5-Aryl-Pyrazoles

Compounds containing the 5-aryl-pyrazole moiety have shown promise in several therapeutic areas:

-

Anti-inflammatory Activity: Many pyrazole derivatives exhibit anti-inflammatory properties, with some acting as inhibitors of cyclooxygenase (COX) enzymes.

-

Anticancer Activity: Certain 5-aryl-pyrazole derivatives have demonstrated cytotoxic effects against various cancer cell lines.

-

Antimicrobial Activity: The pyrazole scaffold is present in compounds with antibacterial and antifungal properties.

-

Cannabinoid Receptor Agonism: A class of 5-aryl-pyrazole-3-carboxamide derivatives has been identified as potent and selective CB2 receptor agonists, suggesting potential applications in treating inflammatory conditions like colitis.[2]

Hypothetical Signaling Pathway Involvement

Given the known activities of pyrazole derivatives, a hypothetical signaling pathway can be proposed for a novel 5-aryl-pyrazole compound with anti-inflammatory potential.

References

Spectroscopic and Synthetic Profile of Methyl 4-(1H-pyrazol-5-yl)benzoate: A Technical Guide

Introduction: Methyl 4-(1H-pyrazol-5-yl)benzoate is a heterocyclic compound featuring a pyrazole ring attached to a methyl benzoate moiety. Pyrazole derivatives are significant scaffolds in medicinal chemistry and materials science. A comprehensive understanding of their spectroscopic characteristics is crucial for structural verification, purity assessment, and quality control in research and development. This guide provides a detailed overview of the available spectroscopic data (NMR, MS) and synthetic protocols for Methyl 4-(1H-pyrazol-5-yl)benzoate.

Spectroscopic Data

The following sections summarize the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for Methyl 4-(1H-pyrazol-5-yl)benzoate. Infrared (IR) data is presented as expected characteristic absorptions based on the compound's functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton (¹H) NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment | Solvent |

| 8.15 - 8.05 | m | - | 2H, Aromatic (Benzoate) | CDCl₃ |

| 7.91 - 7.83 | m | - | 2H, Aromatic (Benzoate) | CDCl₃ |

| 7.65 | d | 2.4 | 1H, Pyrazole | CDCl₃ |

| 6.71 | d | 2.3 | 1H, Pyrazole | CDCl₃ |

| 3.94 | s | - | 3H, -OCH₃ | CDCl₃ |

| 13.10 | br s | - | 1H, Pyrazole N-H | DMSO-d₆ |

| 7.98 | m | - | 4H, Aromatic (Benzoate) | DMSO-d₆ |

| 7.80 | br s | - | 1H, Pyrazole | DMSO-d₆ |

| 6.83 | d | 2.2 | 1H, Pyrazole | DMSO-d₆ |

| 3.86 | s | - | 3H, -OCH₃ | DMSO-d₆ |

| Data sourced from ChemicalBook.[1] |

Carbon (¹³C) NMR Data

| Chemical Shift (δ) ppm | Assignment | Solvent |

| 166.91 | C=O (Ester) | CDCl₃ |

| 136.89 | Aromatic C | CDCl₃ |

| 131.83 | Aromatic C | CDCl₃ |

| 130.13 | Aromatic C-H | CDCl₃ |

| 129.37 | Aromatic C | CDCl₃ |

| 125.50 | Aromatic C-H | CDCl₃ |

| 103.35 | Pyrazole C-H | CDCl₃ |

| 52.14 | -OCH₃ | CDCl₃ |

| Data sourced from ChemicalBook.[1] |

Mass Spectrometry (MS)

| Technique | m/z | Interpretation |

| EIMS | 202 | [M]⁺ (Molecular Ion) |

| Data corresponds to the molecular formula C₁₁H₁₀N₂O₂ with a molecular weight of 202.21 g/mol .[1] |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Vibration | Intensity |

| 3300 - 3100 | N-H Stretch (Pyrazole) | Medium, Broad |

| 3100 - 3000 | C-H Stretch (Aromatic) | Medium |

| 3000 - 2850 | C-H Stretch (Aliphatic, -OCH₃) | Medium |

| ~1720 | C=O Stretch (Ester) | Strong |

| ~1610, ~1500 | C=C Stretch (Aromatic) | Medium-Strong |

| ~1275 | C-O Stretch (Ester) | Strong |

Experimental Protocols

Detailed methodologies for the synthesis and spectroscopic characterization of Methyl 4-(1H-pyrazol-5-yl)benzoate are provided below.

Synthesis Protocols

Two methods for the synthesis of Methyl 4-(1H-pyrazol-5-yl)benzoate have been reported.[1]

Method 1: Esterification of Benzoic Acid Derivative [1]

-

4-(1H-pyrazol-3-yl)benzoic acid (0.30 g, 1.6 mmol), K₂CO₃ (0.66 g, 7.78 mmol), and iodomethane (0.34 g, 2.4 mmol) are combined in DMF (8 mL).

-

The reaction mixture is stirred at room temperature for 1 hour, with progress monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the mixture is diluted with water (30 mL) and extracted with ethyl acetate (2 x 30 mL).

-

The combined organic layers are washed with water and brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure to yield the final product.

Method 2: Cyclization with Hydrazine [1]

-

To a solution of crude (E)-methyl 4-(3-(dimethylamino)acryloyl)benzoate (28.1 mmol) in EtOH (100 mL), hydrazine monohydrate (1.50 mL, 30.9 mmol) is added.

-

The reaction is heated at 50 °C for 24 hours, after which the temperature is increased to 60 °C for another 24 hours.

-

An additional portion of hydrazine monohydrate (1.5 mL) is added, and heating at 60 °C is continued for 6 more hours.

-

The reaction is then cooled and concentrated. The resulting solid is dried in a vacuum oven at 45 °C to yield the product.

Spectroscopic Analysis Protocols

The following are general procedures for obtaining the spectroscopic data.

NMR Spectroscopy [2]

-

Sample Preparation: 5-20 mg of the sample is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Data Acquisition: The NMR tube is placed in the spectrometer. The spectra are recorded at room temperature on a 400 MHz or 500 MHz instrument. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Mass Spectrometry [2]

-

Sample Preparation: A dilute solution of the sample is prepared in a volatile organic solvent such as methanol or acetonitrile.

-

Data Acquisition (Electron Ionization - EI): The sample is introduced into the ion source of the mass spectrometer. Molecules are ionized by a high-energy electron beam, causing fragmentation. The resulting ions are separated by the mass analyzer based on their mass-to-charge (m/z) ratio and detected to generate the mass spectrum.

FT-IR Spectroscopy [2]

-

Sample Preparation (Thin Film): A small amount of the solid sample is dissolved in a volatile solvent (e.g., acetone). A drop of the solution is placed on a KBr or NaCl salt plate, and the solvent is allowed to evaporate completely.

-

Data Acquisition: A background spectrum is acquired, followed by the sample spectrum. The data is presented as transmittance or absorbance versus wavenumber (cm⁻¹).

Visualizations

The logical workflow for the synthesis and spectroscopic characterization of Methyl 4-(1H-pyrazol-5-yl)benzoate is outlined below.

References

The Solubility Profile of Methyl 4-(1H-pyrazol-5-yl)benzoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the anticipated solubility profile of Methyl 4-(1H-pyrazol-5-yl)benzoate, a heterocyclic compound with potential applications in medicinal chemistry and materials science. Due to the limited availability of specific experimental data for this compound, this document leverages established principles of organic chemistry and data from structurally related pyrazole derivatives to predict its solubility characteristics. Furthermore, it outlines detailed experimental protocols for the precise determination of its solubility in various solvent systems.

Introduction to Pyrazole Derivative Solubility

The solubility of pyrazole derivatives is a critical parameter influencing their utility in various applications, from reaction kinetics in chemical synthesis to bioavailability in pharmaceutical formulations.[1][2] Several key factors govern the solubility of these compounds, including the inherent properties of the pyrazole ring, the nature of its substituents, and the characteristics of the solvent.[2][3]

The pyrazole ring itself, an aromatic heterocycle containing two adjacent nitrogen atoms, can participate in hydrogen bonding, acting as both a hydrogen bond donor (N-H) and acceptor (N).[2][4] This characteristic can enhance solubility in polar, protic solvents. However, the overall solubility of a pyrazole derivative is significantly modulated by the physicochemical properties of its substituents.[3] Lipophilic or non-polar substituents tend to decrease aqueous solubility, while polar or ionizable groups can increase it.[3] Other contributing factors include the compound's molecular weight, crystal lattice energy, and the pH of the medium for ionizable derivatives.[3]

Predicted Solubility Profile of Methyl 4-(1H-pyrazol-5-yl)benzoate

Based on its molecular structure, which features a pyrazole ring, a phenyl group, and a methyl ester, a qualitative solubility profile for Methyl 4-(1H-pyrazol-5-yl)benzoate can be predicted. The presence of the non-polar phenyl ring is expected to limit aqueous solubility, while the polar pyrazole and methyl ester moieties may confer solubility in various organic solvents.

Table 1: Predicted Qualitative Solubility of Methyl 4-(1H-pyrazol-5-yl)benzoate

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | Low in Water; Soluble in Methanol/Ethanol | The non-polar phenyl group is expected to dominate, leading to low aqueous solubility. The pyrazole N-H and ester carbonyl can hydrogen bond with alcohols, likely resulting in good solubility.[1][3] |

| Polar Aprotic | Acetone, Acetonitrile, Dimethyl Sulfoxide (DMSO), Dichloromethane (CH₂Cl₂) | Soluble | The molecule's overall polarity should be compatible with these solvents, which can engage in dipole-dipole interactions.[3] |

| Non-Polar | Toluene, Hexanes, Cyclohexane | Sparingly Soluble to Insoluble | The presence of polar functional groups (pyrazole, ester) will likely limit solubility in highly non-polar solvents.[1] |

| Aqueous Acid | 5% Hydrochloric Acid (HCl) | Potentially Increased Solubility | The pyrazole ring is weakly basic and may be protonated by a strong acid, forming a more soluble salt.[3][5] |

| Aqueous Base | 5% Sodium Hydroxide (NaOH) | Likely Insoluble (hydrolysis risk) | The compound lacks a strong acidic proton. Prolonged exposure to strong base could lead to hydrolysis of the methyl ester.[6] |

Experimental Protocol for Solubility Determination

To obtain quantitative solubility data, a systematic experimental approach is necessary. The following protocol outlines a general method for determining the solubility of an organic compound like Methyl 4-(1H-pyrazol-5-yl)benzoate.

Materials and Equipment

-

Methyl 4-(1H-pyrazol-5-yl)benzoate (solid)

-

Selected solvents (e.g., water, ethanol, acetone, toluene, 5% HCl)

-

Small-volume vials with screw caps

-

Analytical balance

-

Vortex mixer

-

Constant temperature shaker/incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm)

Shake-Flask Method for Equilibrium Solubility

The shake-flask method is a widely accepted technique for determining equilibrium solubility.[7]

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid Methyl 4-(1H-pyrazol-5-yl)benzoate to a vial containing a known volume of the chosen solvent. The excess solid is crucial to ensure saturation is reached.

-

Securely cap the vials.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker, typically set to 25 °C (or another temperature of interest).

-

Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved compound.

-

-

Sample Processing:

-

After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant using a pipette. To avoid aspirating solid particles, it is advisable to filter the supernatant through a syringe filter.

-

Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a calibrated HPLC or UV-Vis spectrophotometry method to determine the concentration of the dissolved compound.

-

A standard curve of known concentrations of Methyl 4-(1H-pyrazol-5-yl)benzoate should be prepared to ensure accurate quantification.

-

-

Calculation:

-

Calculate the solubility in units such as mg/mL or mol/L, taking into account the dilution factor.

-

Visualizing Key Concepts

The following diagrams illustrate the factors influencing the solubility of pyrazole derivatives and a typical experimental workflow for its determination.

Caption: Factors Influencing Pyrazole Derivative Solubility.

Caption: Experimental Workflow for Solubility Determination.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scribd.com [scribd.com]

- 6. Buy methyl 4-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzoate | 60798-07-4 [smolecule.com]

- 7. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

Methyl 4-(1H-pyrazol-5-yl)benzoate: A Technical Guide to Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for Methyl 4-(1H-pyrazol-5-yl)benzoate. Due to the limited availability of specific stability data for this compound, this guide synthesizes information from structurally related molecules, including methyl benzoate and various pyrazole derivatives, to establish best practices for its handling and storage.

Chemical Properties and Inferred Stability

Methyl 4-(1H-pyrazol-5-yl)benzoate possesses both a pyrazole ring and a methyl benzoate moiety. The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, which generally imparts stability. The methyl ester group, however, can be susceptible to hydrolysis under acidic or basic conditions. The overall molecule is expected to be stable under normal laboratory conditions.

Potential degradation pathways could include:

-

Hydrolysis: The ester linkage may be cleaved in the presence of strong acids, bases, or prolonged exposure to moisture, yielding 4-(1H-pyrazol-5-yl)benzoic acid and methanol.

-

Oxidation: While the pyrazole and benzene rings are relatively stable, strong oxidizing agents could potentially lead to degradation.

-

Photodegradation: Aromatic compounds can be sensitive to light, and prolonged exposure to UV or high-intensity light may cause degradation.

Recommended Storage and Handling

To ensure the long-term integrity of Methyl 4-(1H-pyrazol-5-yl)benzoate, the following storage and handling procedures are recommended. These are based on guidelines for similar chemical compounds.

Summary of Recommended Storage Conditions

| Parameter | Recommendation | Rationale |

| Temperature | Store in a cool, dry place. Refrigeration (2-8°C) is recommended for long-term storage. | Minimizes the rate of potential degradation reactions. |

| Light | Protect from light. Store in an amber vial or a light-blocking container. | Prevents potential photodegradation of the aromatic rings. |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Reduces the risk of oxidative degradation. |

| Container | Keep in a tightly sealed container. | Prevents contamination and exposure to moisture. |

| Incompatibilities | Store away from strong oxidizing agents, strong acids, and strong bases. | Avoids chemical reactions that could degrade the compound. |

Handling Workflow

The following diagram illustrates the recommended workflow for handling Methyl 4-(1H-pyrazol-5-yl)benzoate from receipt to storage.

Caption: Recommended workflow for handling and storing Methyl 4-(1H-pyrazol-5-yl)benzoate.

General Protocol for Stability Assessment

For researchers requiring quantitative stability data, a formal stability study is recommended. The following is a general protocol that can be adapted for Methyl 4-(1H-pyrazol-5-yl)benzoate.

Experimental Workflow for Stability Testing

Caption: General workflow for conducting a stability study of a chemical compound.

Methodology

-

Reference Standard: A well-characterized, high-purity batch of Methyl 4-(1H-pyrazol-5-yl)benzoate should be used as the reference standard.

-

Stability-Indicating Method: Develop and validate a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection. This method must be able to separate the parent compound from any potential degradation products.

-

Stress Testing (Forced Degradation):

-

Acid/Base Hydrolysis: Treat solutions of the compound with dilute HCl and NaOH at elevated temperatures (e.g., 60°C) for a defined period. Neutralize the samples before analysis.

-

Oxidation: Expose a solution of the compound to an oxidizing agent like 3% hydrogen peroxide at room temperature.

-

Thermal Degradation: Store the solid compound and a solution at an elevated temperature (e.g., 80°C).

-

Photostability: Expose the solid compound and a solution to a controlled source of UV and visible light, as per ICH Q1B guidelines.

-

-

Long-Term Stability Study:

-

Store aliquots of the compound under the recommended storage conditions (e.g., 2-8°C) and at accelerated conditions (e.g., 25°C/60% RH and 40°C/75% RH).

-

Analyze the samples at predetermined time points (e.g., 0, 3, 6, 9, 12, 24 months).

-

Monitor for changes in physical appearance, purity (by HPLC), and the formation of degradation products.

-

Conclusion

The Pharmacological Potential of Pyrazolyl-Benzoate Scaffolds: A Technical Guide

Introduction

The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of pharmacologically active compounds.[1][2][3] Its unique structural and electronic properties allow for versatile interactions with various biological targets, leading to a broad spectrum of therapeutic applications.[2][4] This technical guide explores the potential biological activities of the pyrazolyl-benzoate scaffold, with Methyl 4-(1H-pyrazol-5-yl)benzoate serving as a representative structure. While direct experimental data on this specific molecule is limited in publicly available literature, a comprehensive analysis of structurally related pyrazole derivatives provides a strong foundation for predicting its pharmacological profile. This document is intended for researchers, scientists, and drug development professionals, offering a consolidated overview of potential therapeutic applications, supporting quantitative data, detailed experimental methodologies, and elucidation of relevant signaling pathways.

Potential Biological Activities

Based on extensive research into pyrazole-containing compounds, the Methyl 4-(1H-pyrazol-5-yl)benzoate scaffold is predicted to exhibit a range of biological activities, primarily centered around anti-inflammatory, anticancer, and antimicrobial effects.

Anti-inflammatory Activity

Pyrazole derivatives are well-established as potent anti-inflammatory agents, with the most notable example being the selective COX-2 inhibitor, Celecoxib.[3][5] The anti-inflammatory effects of pyrazole-containing molecules are often attributed to their ability to modulate key inflammatory mediators.[1][5]

Quantitative Data Summary: Anti-inflammatory Activity of Pyrazole Derivatives

| Compound Class | Assay | Target/Endpoint | IC50 / % Inhibition | Reference Compound | IC50 / % Inhibition |

| 3-(trifluoromethyl)-5-arylpyrazoles | COX-2 Inhibition | COX-2 Enzyme | 0.02 µM | Indomethacin | - |

| 3-(trifluoromethyl)-5-arylpyrazoles | COX-1 Inhibition | COX-1 Enzyme | 4.5 µM | Indomethacin | - |

| Pyrazole-Thiazole Hybrids | Dual COX-2/5-LOX Inhibition | COX-2 Enzyme | 0.03 µM | - | - |

| Pyrazole-Thiazole Hybrids | Dual COX-2/5-LOX Inhibition | 5-LOX Enzyme | 0.12 µM | - | - |

| Pyrazole-Pyrazoline Derivatives | Carrageenan-induced paw edema | Edema Inhibition | 28.6-30.9% | Indomethacin | - |

| FR140423 (Pyrazole Derivative) | Carrageenan-induced paw edema | Edema Reduction | 2-3 fold more potent than indomethacin | Indomethacin | - |

Anticancer Activity

A growing body of evidence highlights the potential of pyrazole derivatives as anticancer agents.[6][7] Their mechanisms of action are diverse, ranging from the inhibition of protein kinases to the induction of apoptosis.[7]

Quantitative Data Summary: Anticancer Activity of Pyrazole Derivatives

| Compound Class | Cell Line | Assay | IC50 / GI50 | Reference Compound | IC50 |

| Pyrazole Carbaldehyde Derivatives | MCF7 (Breast Cancer) | PI3 Kinase Inhibition | 0.25 µM | Doxorubicin | 0.95 µM |

| Indole-Pyrazole Hybrids | HCT116 (Colon Cancer) | Cytotoxicity | < 23.7 µM | Doxorubicin | 24.7–64.8 µM |

| Indole-Pyrazole Hybrids | - | CDK2 Inhibition | 0.074 µM | - | - |

| 4-Cyano-1,5-diphenylpyrazoles | IGROVI (Ovarian Cancer) | Cytotoxicity | 40 nM | - | - |

| Pyrazolyl Benzoxazole Conjugates | MCF-7 (Breast Cancer) | Cytotoxicity | <0.1 µM | Doxorubicin | - |

| Pyrazolyl Benzoxazole Conjugates | A549 (Lung Cancer) | Cytotoxicity | <0.1 µM | Doxorubicin | - |

Antimicrobial Activity

The pyrazole scaffold is also a component of numerous compounds with significant antibacterial and antifungal properties.[3][8] These compounds often exert their effects by targeting essential microbial processes.[8]

Quantitative Data Summary: Antimicrobial Activity of Pyrazole Derivatives

| Compound Class | Organism | Assay | MIC | Reference Compound | MIC |

| 4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives | S. aureus | Broth Microdilution | 0.5 µg/mL | - | - |

| Pyrazole-Thiazole Hybrids | B. subtilis | - | 1.9 µg/mL | Ciprofloxacin | 0.9 µg/mL |

| Pyrazole Derivatives | E. coli (Gram-negative) | Broth Microdilution | 0.25 µg/mL | Ciprofloxacin | - |

| Pyrazole Derivatives | S. epidermidis (Gram-positive) | Broth Microdilution | 0.25 µg/mL | Ciprofloxacin | - |

| Pyrazole Derivatives | A. niger (Fungus) | - | 1 µg/mL | Clotrimazole | - |

Experimental Protocols

Carrageenan-Induced Paw Edema in Rats (Anti-inflammatory)

This widely used in vivo model assesses the anti-inflammatory activity of a compound by measuring its ability to reduce acute inflammation.[4]

-

Animal Preparation: Male Wistar rats (150-200g) are fasted overnight with free access to water.

-

Compound Administration: Test compounds, a positive control (e.g., Indomethacin), and a vehicle control are administered orally or intraperitoneally.

-

Induction of Edema: One hour after compound administration, 0.1 mL of a 1% carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw.

-

Measurement of Paw Volume: Paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours post-carrageenan injection.

-

Data Analysis: The percentage inhibition of edema is calculated for each group relative to the vehicle control group.

MTT Assay for Cytotoxicity (Anticancer)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.[9]

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours.

-

Compound Treatment: Cells are treated with various concentrations of the test compound and a vehicle control and incubated for 48-72 hours.

-

MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well and incubated for 3-4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is calculated from the dose-response curve.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) (Antimicrobial)

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[8]

-

Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.

-

Serial Dilution: The test compound is serially diluted in a 96-well microtiter plate containing broth medium.

-

Inoculation: Each well is inoculated with the microbial suspension. Positive (microorganism and broth) and negative (broth only) controls are included.

-

Incubation: The plate is incubated at an appropriate temperature and duration for the specific microorganism.

-

Determination of MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible growth.

Signaling Pathways and Mechanisms of Action

The diverse biological activities of pyrazole derivatives stem from their ability to interact with a variety of cellular targets and signaling pathways.

Anti-inflammatory Signaling Pathway

Anticancer Signaling Pathway (Kinase Inhibition)

Conclusion

The pyrazolyl-benzoate scaffold, exemplified by Methyl 4-(1H-pyrazol-5-yl)benzoate, represents a promising starting point for the development of novel therapeutic agents. The extensive body of research on related pyrazole derivatives strongly suggests the potential for significant anti-inflammatory, anticancer, and antimicrobial activities. The data and protocols presented in this guide provide a solid framework for initiating further investigation into this chemical class. Future research should focus on the synthesis and biological evaluation of a focused library of Methyl 4-(1H-pyrazol-5-yl)benzoate derivatives to elucidate their specific mechanisms of action and to optimize their therapeutic potential. Structure-activity relationship (SAR) studies will be crucial in identifying key structural modifications that enhance potency and selectivity for desired biological targets.

References

- 1. researchgate.net [researchgate.net]

- 2. Anti-inflammatory and analgesic effects of a novel pyrazole derivative, FR140423 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 4. news-medical.net [news-medical.net]

- 5. ijpsjournal.com [ijpsjournal.com]

- 6. benchchem.com [benchchem.com]

- 7. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to Methyl 4-(1H-pyrazol-5-yl)benzoate Derivatives and Analogs for Drug Discovery Professionals

This technical guide provides a comprehensive overview of Methyl 4-(1H-pyrazol-5-yl)benzoate and its derivatives and analogs, focusing on their synthesis, biological activities, and the experimental protocols used for their evaluation. This document is intended for researchers, scientists, and professionals in the field of drug development.

Core Compound and Its Significance

Methyl 4-(1H-pyrazol-5-yl)benzoate is a heterocyclic compound featuring a pyrazole ring linked to a methyl benzoate moiety. The pyrazole scaffold is a well-established pharmacophore in medicinal chemistry, present in several commercially available drugs. This core structure's versatility allows for extensive chemical modifications, leading to a wide range of biological activities. Derivatives of this compound have shown promise as anti-inflammatory, anticancer, and antimicrobial agents.

Synthesis Protocols

The synthesis of Methyl 4-(1H-pyrazol-5-yl)benzoate and its derivatives can be achieved through various established synthetic routes. The most common methods involve the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.

General Synthesis of Methyl 4-(1H-pyrazol-3-yl)benzoate

One common synthetic route involves the reaction of methyl 4-(3-(dimethylamino)acryloyl)benzoate with hydrazine monohydrate in ethanol. The reaction mixture is heated to facilitate the cyclization and formation of the pyrazole ring.

Experimental Protocol:

-

Dissolve crude (E)-methyl 4-(3-(dimethylamino)acryloyl)benzoate (28.1 mmol) in 100 mL of ethanol.

-

Add hydrazine monohydrate (1.50 mL, 30.9 mmol) to the solution.

-

Heat the reaction mixture at 50 °C for 24 hours.

-

Increase the temperature to 60 °C and continue heating for another 24 hours.

-

Add an additional 1.5 mL of hydrazine monohydrate and heat at 60 °C for a further 6 hours.

-

Cool the reaction mixture and concentrate it under reduced pressure.

-

Dry the resulting solid in a vacuum oven at 45 °C overnight to yield methyl 4-(1H-pyrazol-3-yl)benzoate.[1]

Another method involves the esterification of 4-(1H-pyrazol-3-yl)benzoic acid with iodomethane in the presence of a base.

Experimental Protocol:

-

To a solution of 4-(1H-pyrazol-3-yl)benzoic acid (0.30 g, 1.6 mmol) in 8 mL of DMF, add K2CO3 (0.66 g, 7.78 mmol) and iodomethane (0.34 g, 2.4 mmol).

-

Stir the reaction mixture at room temperature for 1 hour, monitoring the progress by TLC (10% MeOH/CHCl3).

-

Upon completion, dilute the mixture with 30 mL of water.

-

Extract the aqueous layer with ethyl acetate (2 x 30 mL).

-

Combine the organic layers, wash sequentially with water and brine, and dry over anhydrous Na2SO4.

-

Filter and concentrate the organic layer under reduced pressure to afford methyl 4-(1H-pyrazol-3-yl)benzoate.[1]

Biological Activities and Quantitative Data

Derivatives of Methyl 4-(1H-pyrazol-5-yl)benzoate have been investigated for a variety of biological activities, with a significant focus on their roles as inhibitors of key enzymes in disease pathways, such as cyclooxygenase-2 (COX-2) and vascular endothelial growth factor receptor 2 (VEGFR-2).

Anti-inflammatory Activity: COX-2 Inhibition

The pyrazole scaffold is a key feature of selective COX-2 inhibitors like Celecoxib.[2] These compounds exert their anti-inflammatory effects by blocking the production of prostaglandins, which are key mediators of inflammation.[3]

| Compound | Target | IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |

| Celecoxib | COX-2 | 0.04 | >30 | [3] |

| SC-558 | COX-2 | 0.0013 | 1000 | [4] |

| Compound 4b | COX-2 | 0.35 | 137.3 | [5] |

| Compound 5f | COX-2 | 1.50 | 9.56 | [6] |

| Compound 6f | COX-2 | 1.15 | 8.31 | [6] |

| Compound 25c | COX-2 | 10.1 | - | [3] |

Table 1: In Vitro COX-2 Inhibitory Activity of Selected Pyrazole Derivatives.

Anticancer Activity: VEGFR-2 Inhibition and Cytotoxicity

VEGFR-2 is a key mediator of angiogenesis, a process crucial for tumor growth and metastasis.[7] Pyrazole derivatives have been designed and synthesized as potent VEGFR-2 inhibitors.

| Compound | Cell Line | IC50 (µM) | Target | IC50 (nM) | Reference |

| Compound 9 | MCF-7 | - | VEGFR-2 | 640 | [8] |

| Compound 20 | MCF-7 | - | VEGFR-2 | 820 | [8] |

| Compound 22 | MCF-7 | - | VEGFR-2 | 1040 | [8] |

| Compound 23 | MCF-7 | - | VEGFR-2 | 760 | [8] |

| Compound 6c | SK-MEL-28 | 3.46 | Tubulin | <1730 | [9] |

| Compound 3i | PC-3 | 1.24 | VEGFR-2 | 8.93 | |

| Compound 3a | PC-3 | 1.22 | VEGFR-2 | 38.28 | |

| Compound 3b | RKO | 9.9 | - | - | [10] |

Table 2: Anticancer and VEGFR-2 Inhibitory Activities of Selected Pyrazole Analogs.

Experimental Protocols for Biological Assays

In Vitro COX Inhibition Assay (Fluorometric)

This assay determines the half-maximal inhibitory concentration (IC50) of test compounds against COX-1 and COX-2 enzymes.

Procedure:

-

Reagent Preparation: Prepare all reagents, including diluting buffers, cofactors, and the fluorogenic probe, according to the manufacturer's instructions.

-

Enzyme Preparation: Dilute purified COX-1 and COX-2 enzymes to the desired concentration in the assay buffer.

-

Compound Dilution: Prepare a serial dilution of the test compounds in DMSO.

-

Assay Reaction:

-

To each well of a 96-well opaque microplate, add the COX assay buffer, diluted cofactor, and probe.

-

Add the diluted test compound to the respective wells. Include DMSO-only controls for total enzyme activity and a known inhibitor as a positive control.

-

Add the diluted COX-1 or COX-2 enzyme to the wells.

-

Incubate the plate at 37°C for approximately 10 minutes.

-

-

Reaction Initiation: Add arachidonic acid solution to all wells to start the enzymatic reaction.

-

Measurement: Immediately measure the fluorescence intensity at the appropriate excitation and emission wavelengths over a set period.

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.[11]

In Vitro Cytotoxicity Assay (MTT Assay)

This colorimetric assay assesses the effect of compounds on cell viability.

Procedure:

-

Cell Seeding: Plate human cancer cells (e.g., HCT-116, SK-MEL-28, A549) in a 96-well plate at a suitable density and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the pyrazole derivatives and incubate for 72 hours.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.[9][12]

Signaling Pathways and Experimental Workflows

COX-2 Inhibition Pathway

Pyrazole-based anti-inflammatory agents primarily act by inhibiting the COX-2 enzyme, which is a key enzyme in the conversion of arachidonic acid to prostaglandins, potent mediators of inflammation, pain, and fever.

VEGFR-2 Signaling Pathway in Angiogenesis

VEGFR-2 is a receptor tyrosine kinase that plays a crucial role in angiogenesis. The binding of VEGF to VEGFR-2 triggers a signaling cascade that promotes endothelial cell proliferation, migration, and survival, leading to the formation of new blood vessels. Pyrazole derivatives can inhibit this pathway by blocking the ATP-binding site of VEGFR-2.

General Experimental Workflow for Drug Discovery

The process of discovering and developing novel pyrazole-based therapeutic agents follows a structured workflow, from initial synthesis to preclinical evaluation.

References

- 1. METHYL 4-(1H-PYRAZOL-3-YL) BENZOATE synthesis - chemicalbook [chemicalbook.com]

- 2. Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benze nesulfonamide (SC-58635, celecoxib) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. jstage.jst.go.jp [jstage.jst.go.jp]

- 4. New pyrazole derivatives: Synthesis, anti-inflammatory activity, cycloxygenase inhibition assay and evaluation of mPGES - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery of new VEGFR-2 inhibitors based on bis([1, 2, 4]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. VEGFR-2 inhibitors and apoptosis inducers: synthesis and molecular design of new benzo[g]quinazolin bearing benzenesulfonamide moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

An In-depth Technical Guide to Methyl 4-(1H-pyrazol-5-yl)benzoate and its Structurally Related Analogs

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive review of the available scientific literature on Methyl 4-(1H-pyrazol-5-yl)benzoate (CAS Number: 179057-10-4). While the synthesis and chemical characterization of this specific compound are documented, publicly available data on its biological activities are currently limited. To provide a valuable resource for researchers, this guide also explores the significant biological activities of structurally related pyrazole derivatives, offering insights into the potential therapeutic applications of this class of compounds. Pyrazole-containing molecules are recognized as privileged scaffolds in medicinal chemistry, forming the core of numerous approved drugs with diverse therapeutic actions.

Core Compound: Methyl 4-(1H-pyrazol-5-yl)benzoate

Methyl 4-(1H-pyrazol-5-yl)benzoate is a heterocyclic compound with the molecular formula C₁₁H₁₀N₂O₂ and a molecular weight of 202.21 g/mol .[1]

Synthesis and Characterization

Two primary synthetic routes for Methyl 4-(1H-pyrazol-5-yl)benzoate have been reported in the literature.

Synthesis Route 1: From 4-(1H-pyrazol-3-yl)benzoic acid

This method involves the esterification of 4-(1H-pyrazol-3-yl)benzoic acid with iodomethane.[1]

-

Experimental Protocol:

-

To a solution of 4-(1H-pyrazol-3-yl)benzoic acid (0.30 g, 1.6 mmol) in dimethylformamide (DMF) (8 mL), potassium carbonate (K₂CO₃) (0.66 g, 7.78 mmol) is added.

-

Iodomethane (0.34 g, 2.4 mmol) is then added to the mixture.

-

The reaction is stirred at room temperature for 1 hour, with progress monitored by Thin Layer Chromatography (TLC) using a 10% MeOH/CHCl₃ eluent.

-

Upon completion, the reaction mixture is diluted with water (30 mL) and extracted with ethyl acetate (2 x 30 mL).

-

The combined organic layers are washed sequentially with water and brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.

-

This process yields Methyl 4-(1H-pyrazol-3-yl)benzoate with a reported yield of 96% (0.31 g).[1]

-

Synthesis Route 2: From (E)-methyl 4-(3-(dimethylamino)acryloyl)benzoate

This alternative synthesis involves the cyclization of a crude enaminone with hydrazine monohydrate.[1]

-

Experimental Protocol:

-

To a solution of crude (E)-methyl 4-(3-(dimethylamino)acryloyl)benzoate (28.1 mmol) in ethanol (EtOH) (100 mL), hydrazine monohydrate (1.50 mL, 30.9 mmol) is added.

-

The reaction mixture is heated at 50 °C for 24 hours.

-

The temperature is then increased to 60 °C for another 24 hours.

-

An additional portion of hydrazine monohydrate (1.5 mL) is added, and heating at 60 °C is continued for a further 6 hours.

-

After cooling, the reaction mixture is concentrated and dried in a vacuum oven at 45 °C overnight.

-

This procedure yields Methyl 4-(1H-pyrazol-3-yl)benzoate as an orange solid in quantitative yield (8.15 g).[1]

-

Physicochemical and Spectroscopic Data

| Property | Value |

| Melting Point | 106 °C (decomposition)[1] |

| ¹H NMR (400 MHz, CDCl₃) | δ 8.15 - 8.05 (m, 2H), 7.91 - 7.83 (m, 2H), 7.65 (d, J = 2.4 Hz, 1H), 6.71 (d, J = 2.3 Hz, 1H), 3.94 (s, 3H)[1] |

| ¹H NMR (DMSO-d₆) | δ 13.10 (br s, 1H), 7.98 (m, 4H), 7.80 (br s, 1H), 6.83 (d, J = 2.2 Hz, 1H), 3.86 (s, 3H)[1] |

| ¹³C NMR (101 MHz, CDCl₃) | δ 166.91, 136.89, 131.83, 130.13, 129.37, 125.50, 103.35, 52.14, 22.46[1] |

| EIMS (m/z) | 202[1] |

Biological Activities of Structurally Related Pyrazole Derivatives

While no specific biological activity has been reported for Methyl 4-(1H-pyrazol-5-yl)benzoate, numerous studies have demonstrated a wide range of pharmacological effects for its structural analogs. This section reviews the key biological activities of these related compounds.

Anticancer Activity

Various pyrazole derivatives have been investigated for their potential as anticancer agents.

-

Experimental Protocol (MTT Assay):

-

Cancer cell lines (e.g., prostate, breast, cervical, colon) are seeded in 96-well plates and incubated.

-

The cells are treated with various concentrations of the test compounds and a reference drug (e.g., Adriamycin, Doxorubicin).

-

After a specified incubation period (e.g., 48 hours), a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

-

The plates are incubated to allow the formation of formazan crystals by viable cells.

-

The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).

-

The absorbance is measured at a specific wavelength using a microplate reader.

-

The IC₅₀ values (the concentration of the compound that inhibits 50% of cell growth) are calculated.[2]

-

| Compound Class | Cell Lines Tested | Key Findings |

| Quinolin-2(1H)-one-based pyrazoles | HeLa, HCT-116, HCT-8 (cervical and colon cancer) | Showed cytotoxic effects against the tested cancer cell lines.[2] |

| Ferrocene-pyrazole hybrids | HCT-116, PC-3, HL60, SNB19 (colon, prostate, leukemia, astrocytoma) | One derivative exhibited significant anticancer activity with IC₅₀ values of 3.12 µM in HCT-116 cells and 6.81 µM in HL60 cells.[2] |

| 4,4′-(Arylmethylene)bis(1H-pyrazol-5-ols) | RKO (colorectal carcinoma) | Several derivatives proved to be cytotoxic. One compound showed potent radical scavenging activity (IC₅₀ of 6.2 ± 0.6 µM) and cytotoxicity against RKO cells (IC₅₀ of 9.9 ± 1.1 μM), inducing p53-mediated apoptosis.[3] |

Antibacterial Activity

The antibacterial potential of pyrazole derivatives has been explored against both Gram-positive and Gram-negative bacteria.

-

Experimental Protocol (Disk Diffusion Method):

-

A standardized inoculum of the test bacteria is uniformly swabbed onto the surface of a suitable agar medium.

-

Sterile filter paper discs impregnated with known concentrations of the test compounds are placed on the agar surface.

-

A standard antibiotic is used as a positive control.

-

The plates are incubated under appropriate conditions.

-

The antibacterial activity is determined by measuring the diameter of the zone of inhibition around each disc.

-

| Compound Class | Bacterial Strains Tested | Key Findings |

| Substituted pyrazole molecules including carbazone and thiazolidine derivatives | Gram-positive and Gram-negative bacteria | Some compounds showed moderate antibacterial activity. Two compounds were identified as highly active in both biological assays and molecular docking simulations, suggesting their potential as new antibacterial agents.[4] |

| Pyrazole derivatives | E. coli, P. aeruginosa (Gram-negative), S. aureus (Gram-positive), C. albicans (fungus) | A study on pyrazoline and pyrazole derivatives showed antimicrobial activity against the tested strains using the agar diffusion method.[5] |

Carbonic Anhydrase Inhibition

Certain pyrazole-based sulfonamides have been identified as potent inhibitors of human carbonic anhydrase (hCA) isoforms, which are implicated in various diseases.

-

Experimental Protocol (Spectrophotometric Assay):

-

The assay is performed in a tris-base buffer (pH 7.4) containing ZnCl₂.

-

A solution of the synthesized compound and the enzyme solution are added to each well of a microplate.

-

The mixture is incubated at 25 °C for 10 minutes.

-

The substrate (prepared in acetonitrile) is added to initiate the reaction.

-

The reaction is incubated at 25 °C for 30 minutes.

-

The absorbance is measured spectrophotometrically to determine the inhibitory activity. The IC₅₀ values are then calculated.[6]

-

| Compound Class | hCA Isoforms Tested | Key Findings |

| Pyrazole-based benzene sulfonamides | hCAII, hCAIX, hCAXII | Several derivatives were found to be more active inhibitors than the standard drug acetazolamide. One compound inhibited hCAII at a submicromolar level (IC₅₀ = 0.24 ± 0.18 μM). The substitution pattern on the pyrazole ring influenced the activity and selectivity against different isoforms.[6] |

| Pyrazolo[4,3-c]pyridine sulfonamides | hCA I, hCA II, hCA IX, hCA XII | Several derivatives showed interesting inhibition activity towards cytosolic isoforms hCA I and hCA II. Some compounds were more potent than acetazolamide against hCA I.[7] |

Visualizations

Caption: Synthetic routes to Methyl 4-(1H-pyrazol-5-yl)benzoate.

Caption: Biological activities of pyrazole derivatives.

Conclusion

Methyl 4-(1H-pyrazol-5-yl)benzoate is a readily synthesizable compound with well-defined chemical properties. While direct biological data for this specific molecule is lacking in the current literature, the extensive research on structurally similar pyrazole derivatives highlights the significant potential of this chemical class in drug discovery. The documented anticancer, antibacterial, and carbonic anhydrase inhibitory activities of its analogs suggest that Methyl 4-(1H-pyrazol-5-yl)benzoate and its future derivatives are promising candidates for further pharmacological investigation. This guide provides a solid foundation for researchers interested in exploring the therapeutic potential of this and related pyrazole compounds.

References

- 1. METHYL 4-(1H-PYRAZOL-3-YL) BENZOATE synthesis - chemicalbook [chemicalbook.com]

- 2. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]

- 3. Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. eurekaselect.com [eurekaselect.com]

- 5. Synthesis, Antibacterial and Antifungal Activity of Some New Pyrazoline and Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03276K [pubs.rsc.org]

- 7. Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Synthesis of Methyl 4-(1H-pyrazol-5-yl)benzoate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive, two-step protocol for the synthesis of Methyl 4-(1H-pyrazol-5-yl)benzoate, a valuable building block in medicinal chemistry and drug development. The synthesis commences with the formation of an enaminone intermediate from methyl 4-acetylbenzoate, which is subsequently cyclized with hydrazine to yield the target pyrazole.

The protocols detailed below are based on established chemical principles for enaminone and pyrazole formation, providing a reliable method for laboratory-scale synthesis.

Overall Reaction Scheme

The synthesis proceeds in two key steps:

-

Step 1: Synthesis of (E)-Methyl 4-(3-(dimethylamino)acryloyl)benzoate This step involves the condensation of methyl 4-acetylbenzoate with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form the enaminone intermediate.

-

Step 2: Synthesis of Methyl 4-(1H-pyrazol-5-yl)benzoate The enaminone intermediate is then reacted with hydrazine monohydrate, which undergoes cyclization to form the final pyrazole product.

Experimental Protocols

Step 1: Synthesis of (E)-Methyl 4-(3-(dimethylamino)acryloyl)benzoate

This protocol describes the formation of the key enaminone intermediate.

Materials:

-

Methyl 4-acetylbenzoate

-

N,N-Dimethylformamide dimethyl acetal (DMF-DMA)

-

Toluene (anhydrous)

Procedure:

-

To a solution of methyl 4-acetylbenzoate in anhydrous toluene, add N,N-dimethylformamide dimethyl acetal (DMF-DMA).

-

Heat the reaction mixture to reflux and stir for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure to yield the crude (E)-methyl 4-(3-(dimethylamino)acryloyl)benzoate, which can be used in the next step without further purification.

Step 2: Synthesis of Methyl 4-(1H-pyrazol-5-yl)benzoate

This protocol details the cyclization of the enaminone intermediate to the final product.[1]

Materials:

-

Crude (E)-Methyl 4-(3-(dimethylamino)acryloyl)benzoate

-

Hydrazine monohydrate

-

Ethanol (EtOH)

-

Ethyl acetate (EtOAc)

-

Water (H₂O)

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

To a solution of crude (E)-methyl 4-(3-(dimethylamino)acryloyl)benzoate in ethanol, add hydrazine monohydrate.[1]

-

Heat the reaction at 50°C for 24 hours.[1]

-

Increase the reaction temperature to 60°C and continue heating for another 24 hours. If the reaction is not complete, additional hydrazine monohydrate can be added, and heating continued for another 6 hours.[1]

-

After completion, cool the reaction mixture and concentrate it under reduced pressure.[1]

-

Dilute the residue with water and extract with ethyl acetate.[1]

-

Combine the organic layers, wash sequentially with water and brine, then dry over anhydrous Na₂SO₄.[1]

-

Filter and concentrate the organic layer under reduced pressure to afford the crude product.[1]

-

The crude product can be further purified by vacuum oven drying or recrystallization to yield Methyl 4-(1H-pyrazol-5-yl)benzoate as a solid.[1]

Data Presentation

Table 1: Reagent Quantities and Reaction Conditions

| Step | Reagent | Molar Mass ( g/mol ) | Moles (mmol) | Quantity | Solvent | Temperature (°C) | Time (h) |

| 1 | Methyl 4-acetylbenzoate | 178.18 | 28.1 | 5.0 g | Toluene | Reflux | 4 - 6 |

| 1 | DMF-DMA | 119.16 | 30.9 | 3.68 g (4.1 mL) | - | Reflux | 4 - 6 |

| 2 | (E)-Methyl 4-(3-(dimethylamino)acryloyl)benzoate | 233.26 | 28.1 | (from Step 1) | Ethanol (100 mL) | 50 then 60 | 48 - 54 |

| 2 | Hydrazine monohydrate | 50.06 | 30.9 + 30.9 | 1.50 mL + 1.50 mL | - | 50 then 60 | 48 - 54 |

Table 2: Product Yield and Characterization

| Product | Form | Yield | Melting Point (°C) | ¹H NMR (400 MHz, CDCl₃) δ (ppm) | ¹³C NMR (101 MHz, CDCl₃) δ (ppm) | EIMS m/z |

| Methyl 4-(1H-pyrazol-5-yl)benzoate | Orange Solid | ~96% | 106 (dec.) | 8.15 - 8.05 (m, 2H), 7.91 - 7.83 (m, 2H), 7.65 (d, J = 2.4 Hz, 1H), 6.71 (d, J = 2.3 Hz, 1H), 3.94 (s, 3H)[1] | 166.91, 136.89, 131.83, 130.13, 129.37, 125.50, 103.35, 52.14[1] | 202 |

Experimental Workflow Diagram

Caption: Two-step synthesis workflow.

References

The Versatile Intermediate: Methyl 4-(1H-pyrazol-5-yl)benzoate in Modern Drug Discovery

For Immediate Release

[City, State] – [Date] – In the intricate landscape of pharmaceutical research, the identification and utilization of versatile chemical intermediates are paramount to the successful development of novel therapeutics. Methyl 4-(1H-pyrazol-5-yl)benzoate has emerged as a significant building block in drug discovery, offering a scaffold for the synthesis of a new generation of targeted therapies, particularly in oncology and inflammatory diseases. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the use of this pivotal intermediate.

The pyrazole moiety is a well-established pharmacophore found in numerous approved drugs.[1] Its presence is associated with a range of biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.[2] Methyl 4-(1H-pyrazol-5-yl)benzoate provides a strategic advantage in drug design, featuring a reactive ester for further chemical modification and a pyrazole ring system known for its favorable interactions with biological targets.[3]

Tautomerism: A Key Consideration

It is crucial to note that 3- and 5-substituted pyrazoles exist as tautomers, often in equilibrium. In the case of Methyl 4-(1H-pyrazol-5-yl)benzoate, it readily interconverts with its tautomer, Methyl 4-(1H-pyrazol-3-yl)benzoate. For the purposes of synthesis and biological activity, these forms are often considered interchangeable, and the specific isomer observed may depend on the physical state and solvent.

Application in Kinase Inhibitor Synthesis

A primary application of Methyl 4-(1H-pyrazol-5-yl)benzoate is in the synthesis of kinase inhibitors. Kinases are a class of enzymes that play a critical role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. The pyrazole scaffold can act as a hinge-binding motif in the ATP-binding pocket of many kinases.

For instance, this intermediate is a key precursor for the synthesis of inhibitors of c-Jun N-terminal kinase (JNK) and c-Met, both of which are important targets in oncology.[4][5] The following sections detail the synthesis of this intermediate and its subsequent elaboration into a potential kinase inhibitor.

Data Presentation

Table 1: Synthesis of Methyl 4-(1H-pyrazol-3-yl)benzoate - Method Comparison

| Method | Starting Materials | Reagents | Solvent | Reaction Time | Yield | Purity | Reference |

| Cyclization | (E)-methyl 4-(3-(dimethylamino)acryloyl)benzoate | Hydrazine monohydrate | Ethanol | 30 hours | Quantitative | Not Specified | [6] |

| Esterification | 4-(1H-pyrazol-3-yl)benzoic acid | Iodomethane, K2CO3 | DMF | 1 hour | 96% | Not Specified | [6] |

Table 2: Biological Activity of a Representative Pyrazole-based Kinase Inhibitor

| Compound | Target Kinase | IC50 (nM) | Cell Line | Antiproliferative Activity (IC50, µM) | Reference |

| Pyrazolo[3,4-b]pyridine Derivative | c-Met | 4.27 ± 0.31 | HepG-2 | 3.42 ± 1.31 | [5] |

Experimental Protocols

Protocol 1: Synthesis of Methyl 4-(1H-pyrazol-3-yl)benzoate via Cyclization

Materials:

-

(E)-methyl 4-(3-(dimethylamino)acryloyl)benzoate (28.1 mmol)

-

Hydrazine monohydrate (30.9 mmol)

-

Ethanol (100 mL)

Procedure:

-

To a solution of crude (E)-methyl 4-(3-(dimethylamino)acryloyl)benzoate in ethanol, add hydrazine monohydrate.[6]

-

Heat the reaction mixture at 50 °C for 24 hours.[6]

-

Increase the temperature to 60 °C and continue heating for an additional 6 hours.[6]

-

Cool the reaction to room temperature and concentrate under reduced pressure.

-

Dry the resulting solid in a vacuum oven at 45 °C overnight to yield Methyl 4-(1H-pyrazol-3-yl)benzoate.[6]

Protocol 2: Synthesis of Methyl 4-(1H-pyrazol-3-yl)benzoate via Esterification

Materials:

-

4-(1H-pyrazol-3-yl)benzoic acid (1.6 mmol)

-

Iodomethane (2.4 mmol)

-

Potassium carbonate (K2CO3) (7.78 mmol)

-

Dimethylformamide (DMF) (8 mL)

-

Ethyl acetate (EtOAc)

-

Water

-

Brine

-

Anhydrous sodium sulfate (Na2SO4)

Procedure:

-

To a solution of 4-(1H-pyrazol-3-yl)benzoic acid in DMF, add potassium carbonate and iodomethane.[6]

-

Stir the reaction at room temperature for 1 hour, monitoring the progress by Thin Layer Chromatography (TLC).[6]

-

Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (2 x 30 mL).[6]

-

Combine the organic layers, wash sequentially with water and brine, and then dry over anhydrous sodium sulfate.[6]

-

Filter the solution and concentrate under reduced pressure to afford Methyl 4-(1H-pyrazol-3-yl)benzoate.[6]

Visualizations

Conclusion

Methyl 4-(1H-pyrazol-5-yl)benzoate stands as a valuable and versatile intermediate in the field of drug discovery. Its straightforward synthesis and the inherent biological relevance of the pyrazole scaffold make it an attractive starting point for the development of novel therapeutics, particularly potent and selective kinase inhibitors. The protocols and data presented herein provide a foundation for researchers to explore the full potential of this important chemical entity in their drug development programs.

References

Application Notes and Protocols: Synthesis of Kinase Inhibitors Using Methyl 4-(1H-pyrazol-5-yl)benzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors.[1][2][3] Its versatile structure allows for various substitutions, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties of kinase inhibitors. This document provides detailed application notes and protocols for the use of Methyl 4-(1H-pyrazol-5-yl)benzoate as a key building block in the synthesis of potential kinase inhibitors. We present a proposed synthetic route to a novel inhibitor, detailed experimental procedures, quantitative data for related compounds, and visualizations of relevant signaling pathways.

Proposed Kinase Inhibitor Synthesis

While direct synthesis of a kinase inhibitor from Methyl 4-(1H-pyrazol-5-yl)benzoate has not been extensively documented, a plausible synthetic route can be designed based on established organic chemistry reactions. The proposed strategy involves an initial N-arylation of the pyrazole ring followed by hydrolysis of the methyl ester and subsequent amide coupling to introduce a solubilizing group and a moiety to interact with the solvent-exposed region of the kinase ATP-binding pocket.

A proposed target kinase inhibitor, N-(pyridin-2-ylmethyl)-4-(1-(pyridin-4-yl)-1H-pyrazol-5-yl)benzamide , is designed to mimic the core structures of known pyrazole-based kinase inhibitors that often feature a substituted pyrazole linked to an aromatic core, which in turn is connected to a group that interacts with the hinge region of the kinase.

Quantitative Data: Inhibitory Potency of Pyrazole-Based Kinase Inhibitors

The following tables summarize the in vitro inhibitory activities (IC50 values) of various pyrazole-based compounds against different protein kinases, demonstrating the potential of this scaffold in kinase inhibitor design.

Table 1: IC50 Values of Pyrazole-Based Inhibitors Against Various Kinases

| Compound Class | Target Kinase | IC50 (nM) | Reference |

| Pyrazolo[3,4-g]isoquinolines | Haspin | 57 - 66 | [4] |

| CLK1 | - | [4] | |

| DYRK1A | - | [4] | |

| CDK9 | - | [4] | |

| Aminopyrazole Derivatives | JNK3 | 18.5-fold selective vs JNK1 | [5] |

| Pyrazole-based p38 Inhibitor | p38α | 38 | [6] |

| Pyrazole Analogues | Aurora A | 780 | [7][8] |

| Aurora B | 583 | [9] | |

| 3-(4-phenyl-1H-imidazol-2-yl)-1H-pyrazole | JAK2 | 166 | [9] |

| JAK3 | 57 | [9] | |

| Pyrazoline Derivatives | EGFR | 574 | [10] |

| HER2 | 253 | [10] | |

| VEGFR2 | 135 | [10] |

Experimental Protocols

Protocol 1: Synthesis of Methyl 4-(1H-pyrazol-5-yl)benzoate (Starting Material)

This protocol is adapted from a known synthesis of the title compound.

Materials:

-

4-[(2E)-3-(Dimethylamino)-1-oxo-2-propen-1-yl]benzoic acid methyl ester

-

Hydrazine monohydrate

-

Ethanol (EtOH)

Procedure:

-

Dissolve crude (E)-methyl 4-(3-(dimethylamino)acryloyl)benzoate in ethanol.

-

Add hydrazine monohydrate to the solution.

-

Heat the reaction mixture at 50-60 °C for 24-48 hours, monitoring the reaction by TLC.

-

Upon completion, cool the reaction mixture and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to yield methyl 4-(1H-pyrazol-5-yl)benzoate.

Protocol 2: Proposed Synthesis of N-(pyridin-2-ylmethyl)-4-(1-(pyridin-4-yl)-1H-pyrazol-5-yl)benzamide

This multi-step protocol outlines the proposed synthesis of a novel kinase inhibitor from the starting material.

Step 1: N-Arylation of Methyl 4-(1H-pyrazol-5-yl)benzoate

This step is based on general copper-catalyzed N-arylation procedures for pyrazoles.[2][4][11]

Materials:

-

Methyl 4-(1H-pyrazol-5-yl)benzoate

-

4-Iodopyridine or 4-Bromopyridine

-

Copper(I) iodide (CuI)

-

Diamine ligand (e.g., N,N'-dimethylethylenediamine)

-

Potassium carbonate (K2CO3) or Cesium carbonate (Cs2CO3)

-

Anhydrous solvent (e.g., Dioxane or Toluene)

Procedure:

-

To a dry reaction flask under an inert atmosphere (e.g., argon or nitrogen), add Methyl 4-(1H-pyrazol-5-yl)benzoate, 4-iodopyridine, CuI, the diamine ligand, and K2CO3.

-

Add the anhydrous solvent and stir the mixture at 80-110 °C for 12-24 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

After completion, cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and filter through a pad of celite.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to obtain Methyl 4-(1-(pyridin-4-yl)-1H-pyrazol-5-yl)benzoate .

Step 2: Saponification of the Methyl Ester

Materials:

-

Methyl 4-(1-(pyridin-4-yl)-1H-pyrazol-5-yl)benzoate

-

Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

-

Tetrahydrofuran (THF) / Water or Methanol / Water

Procedure:

-

Dissolve the methyl ester in a mixture of THF and water.

-

Add an aqueous solution of LiOH and stir the mixture at room temperature until the reaction is complete (monitored by TLC).